4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one
Description
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a thiophene ring, and a piperazine ring
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-15-7-10(14-8-15)21(18,19)16-5-4-13-12(17)11(16)9-3-2-6-20-9/h2-3,6-8,11H,4-5H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZUPCLFFVYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCNC(=O)C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile . The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening methods to optimize reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Imidazolines: Formed from the reduction of the imidazole ring.
Sulfonamides and Sulfonate Esters: Formed from nucleophilic substitution reactions involving the sulfonyl group.
Scientific Research Applications
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity . The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds containing the imidazole ring, which are known for their broad range of biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in the development of advanced materials and pharmaceuticals.
Piperazine Derivatives: Compounds containing the piperazine ring, which are commonly used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its combination of these functional groups, which endows it with a diverse range of chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
